molecular formula C11H15FN2 B3068850 1-(2-Fluorobenzyl)piperazine CAS No. 89292-78-4

1-(2-Fluorobenzyl)piperazine

Cat. No. B3068850
CAS RN: 89292-78-4
M. Wt: 194.25 g/mol
InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H15FN2 . It has an average mass of 194.249 Da and a mono-isotopic mass of 194.121933 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a 2-fluorobenzyl group . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 273.5±25.0 °C at 760 mmHg, and a flash point of 119.2±23.2 °C . It also has a refractive index of 1.532, a molar refractivity of 54.5±0.3 cm3, and a molar volume of 176.1±3.0 cm3 .

Scientific Research Applications

Imaging σ1 Receptors in the Brain

1-(2-Fluorobenzyl)piperazine derivatives have been utilized in the development of novel piperazine compounds with low lipophilicity as σ1 receptor ligands. These compounds, such as 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, show potential in imaging σ1 receptors in the brain, which is crucial for understanding neurodegenerative diseases like Alzheimer's disease (He et al., 2017).

Crystallography and Molecular Structure Analysis

Research in crystallography has utilized this compound derivatives to study molecular structures. The study of these compounds, such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, helps in understanding the conformation and dihedral angles of complex molecules, which is essential for the development of pharmaceuticals (Zhang et al., 2011).

Radiosynthesis for Melanoma Tumour Imaging

The synthesis of fluorobenzyl piperazine derivatives, like [18F]MEL054, is a significant area of research for melanoma tumor imaging. These compounds are designed to target melanotic tumors, aiding in the diagnosis and monitoring of melanoma (Taylor et al., 2013).

Development of Antimigraine Drugs

This compound derivatives are also involved in the synthesis of antimigraine drugs. The efficient synthesis of these drugs, such as lomerizine, is crucial for treating migraines and related neurological disorders (Narsaiah & Kumar, 2010).

Dopamine D4 Receptor Ligands

These derivatives are investigated for their potential as dopamine D4 receptor ligands, which could have implications in psychiatric and neurological disorders. Studies focus on their affinity, selectivity, and nonspecific binding behavior for potential use in positron emission tomography (PET) imaging (Kügler et al., 2011).

Synthesis of Pharmaceutical Compounds

The modified Jocic reactions with N-substituted diamines in the synthesis of piperazinones, including fluorobenzyl intermediates, are vital for producing important pharmaceutical compounds. This methodology is critical for the pharmaceutical industry (Perryman et al., 2015).

Mechanism of Action

While the specific mechanism of action for 1-(2-Fluorobenzyl)piperazine is not available, it’s worth noting that piperazine compounds are generally known to act as GABA receptor agonists .

Safety and Hazards

1-(2-Fluorobenzyl)piperazine is classified as an Aquatic Chronic 3 substance, indicating it can be harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963040
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435345-41-8, 89292-78-4
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorobenzyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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